

(3S)-1-methyl-3-piperidinemethanol physical properties

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Compound of Interest

Compound Name: 3-Piperidinemethanol, 1-methyl-,
(3S)-

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An In-Depth Technical Guide to the Physical Properties of (3S)-1-methyl-3-piperidinemethanol

Introduction

(3S)-1-methyl-3-piperidinemethanol, a chiral piperidine derivative, is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its structural motif, featuring a stereocenter, a tertiary amine, and a primary alcohol, makes it a versatile intermediate for introducing specific chirality and functional handles into complex molecules. This guide provides a comprehensive overview of the physical properties of (3S)-1-methyl-3-piperidinemethanol, offering a foundational understanding for researchers and drug development professionals. This document will delve into its key physical constants, spectral characteristics, and the experimental methodologies for their determination, underscoring the scientific principles that guide these evaluations.

While specific experimental data for the (3S)-enantiomer is not always available in public literature, the physical properties of enantiomers, with the exception of optical rotation, are identical to their corresponding racemates in an achiral environment.^{[1][2]} Therefore, data for the racemic mixture, 1-methyl-3-piperidinemethanol, is provided as a close approximation.

Core Physical Properties

The fundamental physical properties of (3S)-1-methyl-3-piperidinemethanol are summarized in the table below. These constants are critical for its handling, purification, and use in synthetic

protocols.

| Property | Value | Source(s) |
|--------------------------------------|--|-----------|
| Molecular Formula | C ₇ H ₁₅ NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| CAS Number | 205194-35-0 | [3] |
| Appearance | Colorless to yellow to orange clear liquid | [4] |
| Boiling Point | 114 °C at 20 mmHg (for racemate) | [4] |
| Density | 0.98 g/cm ³ (for racemate) | [4] |
| Refractive Index (n _{20D}) | 1.48 (for racemate) | [4] |
| Solubility | Very soluble in water (for racemate). Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | [5][6] |

Chirality and Optical Rotation

As a chiral molecule, (3S)-1-methyl-3-piperidinemethanol rotates plane-polarized light. The specific rotation is a defining physical property that confirms the enantiomeric purity of a sample. While an experimental value for the (3S)-enantiomer is not readily available in the reviewed literature, it is expected to have a specific rotation of equal magnitude and opposite direction to its (3R)-enantiomer. A racemic mixture will exhibit no optical activity.

Experimental Methodologies

The determination of the physical properties of (3S)-1-methyl-3-piperidinemethanol requires precise experimental techniques. The following sections detail the protocols for measuring key parameters.

Determination of Boiling Point

The boiling point is a crucial indicator of purity. For a liquid, it is the temperature at which its vapor pressure equals the external pressure.

Experimental Protocol:

- **Apparatus Setup:** Assemble a micro-boiling point apparatus using a Thiele tube or a similar heating block.
- **Sample Preparation:** Place a small volume (approximately 0.5 mL) of (3S)-1-methyl-3-piperidinemethanol into a small test tube.
- **Capillary Insertion:** Invert a sealed-end capillary tube and place it, open-end down, into the liquid.
- **Heating:** Immerse the assembly in the Thiele tube containing a high-boiling inert liquid (e.g., mineral oil) and begin to heat gently.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- **Measurement:** The boiling point is the temperature at which the bubble stream ceases, and the liquid begins to enter the capillary tube upon cooling.

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies.

Experimental Protocol:

- **Instrument Selection:** Utilize a pycnometer or a digital density meter for accurate measurement.
- **Calibration:** Calibrate the instrument with a standard of known density, such as deionized water.

- **Sample Loading:** Carefully introduce a known volume of (3S)-1-methyl-3-piperidinemethanol into the instrument, ensuring no air bubbles are present.
- **Measurement:** Record the mass of the sample and calculate the density using the formula $\rho = m/V$. For a digital meter, the density is typically displayed directly.
- **Temperature Control:** Maintain a constant temperature throughout the measurement, as density is temperature-dependent.

Caption: Workflow for Density Measurement.

Determination of Specific Rotation

Specific rotation is the characteristic rotation of plane-polarized light by a chiral compound at a specific concentration, path length, temperature, and wavelength.

Experimental Protocol:

- **Solution Preparation:** Prepare a solution of (3S)-1-methyl-3-piperidinemethanol of known concentration in a suitable achiral solvent.
- **Polarimeter Setup:** Calibrate the polarimeter using a blank (the pure solvent).
- **Sample Measurement:** Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are in the light path.
- **Rotation Reading:** Measure the observed rotation (α).
- **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$, where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Caption: Workflow for Specific Rotation Measurement.

Spectral Data Analysis

The structural features of (3S)-1-methyl-3-piperidinemethanol can be elucidated through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the (3S)-enantiomer are not readily available, the expected chemical shifts can be predicted based on the analysis of similar structures such as 3-piperidinemethanol and 1-methylpiperidine.^{[7][8]}

- ¹H NMR: The spectrum is expected to show a singlet for the N-methyl group, multiplets for the piperidine ring protons, and signals corresponding to the hydroxymethyl group. The chiral center at C3 will lead to diastereotopic protons on the adjacent methylene groups, potentially resulting in more complex splitting patterns.
- ¹³C NMR: The spectrum will display distinct signals for each of the seven carbon atoms. The N-methyl carbon will appear in the aliphatic region, as will the carbons of the piperidine ring and the hydroxymethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1-methyl-3-piperidinemethanol provides information about its functional groups.^[9]

- O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
- C-H Stretch: Sharp peaks in the 2800-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and piperidine ring hydrogens.
- C-O Stretch: An absorption band around 1050-1150 cm⁻¹ is indicative of the C-O single bond.

Mass Spectrometry (MS)

Mass spectrometry of 1-methyl-3-piperidinemethanol reveals its molecular weight and fragmentation pattern.^[9]

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 129.

- Fragmentation: Common fragmentation pathways for N-methylpiperidines involve the loss of the methyl group or cleavage of the piperidine ring.

Safety and Handling

(3S)-1-methyl-3-piperidinemethanol should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for related compounds, it may cause skin and eye irritation.^[10]

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of (3S)-1-methyl-3-piperidinemethanol. A thorough understanding of these properties is essential for its effective and safe use in research and development. The provided experimental protocols offer a framework for the in-house determination of these key physical constants, ensuring data accuracy and reproducibility. As a chiral building block of growing importance, a solid grasp of its physical characteristics is paramount for its successful application in the synthesis of next-generation chemical entities.

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